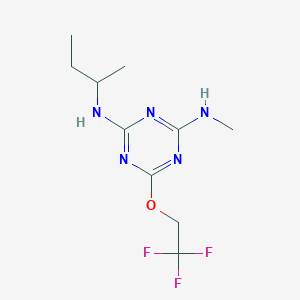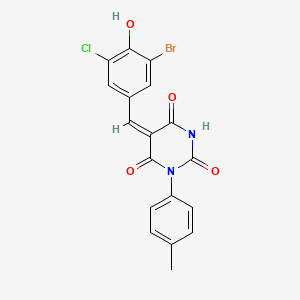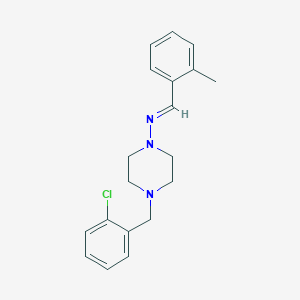
N-methyl-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
描述
N-methyl-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons. MPTP is a potent neurotoxin that has been used to model Parkinson's disease in animal studies.
作用机制
N-methyl-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and physiological effects:
This compound-induced Parkinsonism in animals has been shown to replicate many of the biochemical and physiological changes observed in human Parkinson's disease. These include the loss of dopaminergic neurons, the accumulation of alpha-synuclein protein in the brain, and the presence of Lewy bodies, which are abnormal protein aggregates.
实验室实验的优点和局限性
The advantages of using N-methyl-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine as a model for Parkinson's disease in animal studies include its ability to selectively target dopaminergic neurons and replicate many of the biochemical and physiological changes observed in human Parkinson's disease. However, the limitations of using this compound include its toxicity and the fact that it does not fully replicate the disease, as it does not involve the genetic and environmental factors that contribute to the development of Parkinson's disease in humans.
未来方向
Future research using N-methyl-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine as a model for Parkinson's disease should focus on developing therapies that can prevent or reverse the damage caused by this compound. This could involve the use of antioxidants or drugs that target the mitochondrial dysfunction and oxidative stress caused by this compound. Additionally, future research should focus on identifying the genetic and environmental factors that contribute to the development of Parkinson's disease in humans, and how these factors interact with this compound-induced Parkinsonism.
科学研究应用
N-methyl-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has been used extensively in scientific research to study the mechanisms of Parkinson's disease. Animal studies have shown that this compound selectively damages dopaminergic neurons, which are the cells that degenerate in Parkinson's disease. This compound-induced Parkinsonism has been used as a model to study the disease and to test potential therapies.
属性
IUPAC Name |
N-methyl-4-piperidin-1-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N5O/c1-15-8-16-9(19-5-3-2-4-6-19)18-10(17-8)20-7-11(12,13)14/h2-7H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUAIHZUIRAJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)OCC(F)(F)F)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3911701.png)


![2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B3911733.png)

![methyl 4-[3-(dibenzylamino)-2-hydroxypropoxy]benzoate](/img/structure/B3911752.png)

![N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3911758.png)
![N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3911761.png)
![ethyl {[2-(2-methoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)ethyl]thio}acetate](/img/structure/B3911772.png)
![3-chloro-N-cyclopentyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911787.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3911788.png)